

A Comparative Analysis of GLUT8 Inhibitors: SW157765 vs. P20

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Compound of Interest

Compound Name: SW157765

Cat. No.: B10831315

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For researchers in metabolic diseases and oncology, the glucose transporter GLUT8 (SLC2A8) has emerged as a promising therapeutic target. This guide provides a detailed comparison of two known GLUT8 inhibitors, **SW157765** and P20, offering a comprehensive overview of their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate tool compound for their studies.

Performance and Specificity: A Head-to-Head Comparison

SW157765 is a commercially available, selective inhibitor of the non-canonical glucose transporter GLUT8.[1] It has been shown to be particularly effective in KRAS/KEAP1 double mutant non-small-cell lung cancer (NSCLC) cells, which are highly dependent on GLUT8 for glucose uptake.[1] P20, identified from a compound library screen, also demonstrates potent inhibition of GLUT8.[2] While both compounds effectively inhibit GLUT8, key differences in their selectivity profiles have been reported.

A direct comparison revealed that P20 has a similar IC₅₀ value for GLUT8 inhibition as **SW157765**. However, P20 exhibits a 2.9-fold greater selectivity for GLUT8 over GLUT2 when compared to **SW157765**. [2] Furthermore, P20 demonstrates enhanced selectivity for GLUT8 against other class I glucose transporters, including GLUT1, GLUT3, and GLUT4, as well as the fructose transporter GLUT5.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for **SW157765** and **P20**, primarily focusing on their inhibitory concentrations.

Parameter	SW157765	P20	Reference
GLUT8 IC50	~1.2 μ M - 2.1 μ M	2.1 μ M	[2]
GLUT2 IC50	~1.5 μ M	4.3 μ M	[2]
GLUT8 Fructose Uptake IC50	Not Reported	2.1 μ M	[2]
Selectivity (GLUT2 IC50 / GLUT8 IC50)	~1.25	~2.05	Calculated from [2]
Binding Affinity (Kd)	200 nM	Not Reported	[2]
Commercial Availability	Yes	No (from a private library)	[2]

Experimental Methodologies

The primary assay used to determine the inhibitory activity of these compounds is the radiolabeled 2-deoxy-D-glucose uptake assay. The following is a generalized protocol based on standard methodologies.

[3H]-2-Deoxy-D-Glucose Uptake Assay

This assay measures the uptake of the glucose analog, 2-deoxy-D-glucose (2-DG), which is transported into the cell by glucose transporters and subsequently phosphorylated, trapping it within the cell. The amount of radiolabeled 2-DG accumulated is proportional to the glucose uptake rate.

Materials:

- Cells expressing the target GLUT isoform (e.g., HEK293 cells stably expressing GLUT8)
- Dulbecco's Modified Eagle Medium (DMEM)

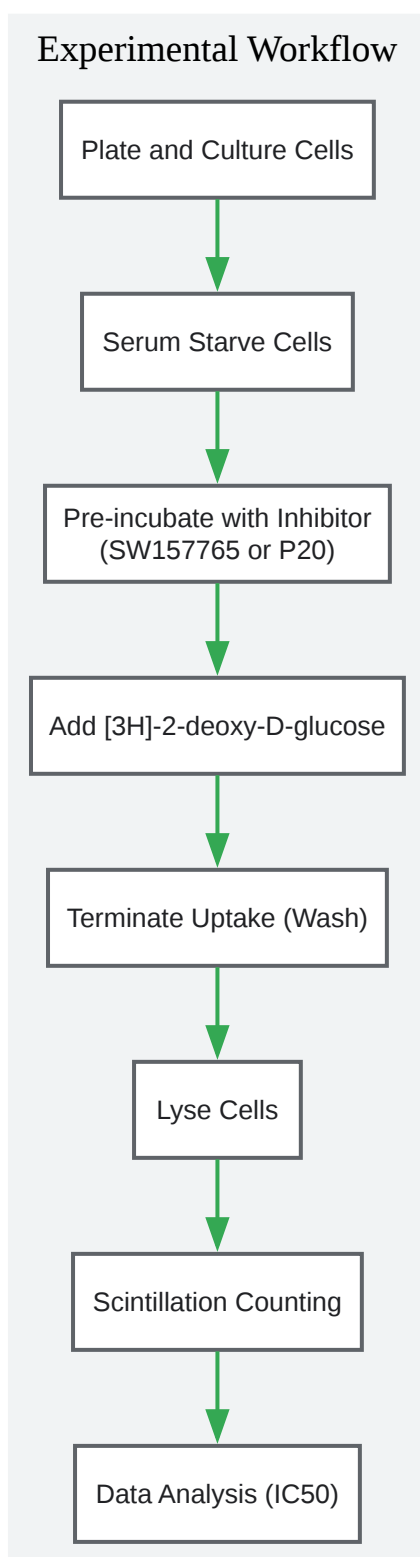
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
- [3H]-2-deoxy-D-glucose
- **SW157765** and/or P20
- Insulin (for stimulating uptake, if required)
- Lysis buffer (e.g., 0.1% SDS with 0.1N NaOH)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Cell Culture: Plate cells in a multi-well plate (e.g., 24-well or 96-well) and grow to near confluence.
- Serum Starvation: Prior to the assay, serum-starve the cells in serum-free DMEM for a specified period (e.g., 4-18 hours) to reduce basal glucose uptake.
- Inhibitor Pre-incubation: Wash the cells with PBS and pre-incubate with varying concentrations of the inhibitor (**SW157765** or P20) in KRPH buffer for a defined time (e.g., 30-60 minutes) at 37°C.
- Initiation of Uptake: Add [3H]-2-deoxy-D-glucose to each well to initiate the uptake. For insulin-stimulated uptake, insulin can be added simultaneously or shortly before the radiolabeled substrate.
- Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular [3H]-2-deoxy-D-glucose.

- **Cell Lysis:** Lyse the cells by adding lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.
- **Scintillation Counting:** Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the rate of glucose uptake and calculate the IC₅₀ values for the inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow



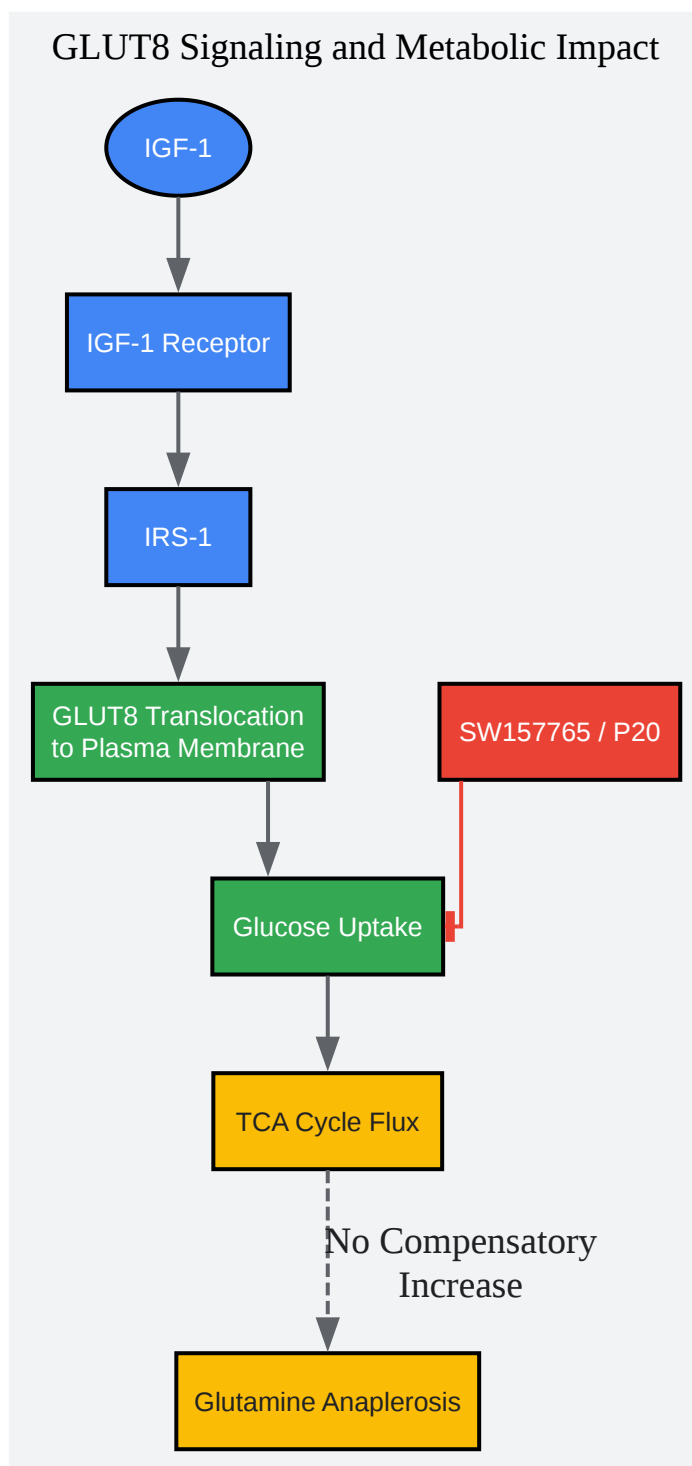
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Experimental workflow for the [3H]-2-deoxy-D-glucose uptake assay.

Signaling Pathways and Mechanism of Action

GLUT8 is known to be involved in insulin-stimulated glucose uptake in certain cell types, such as blastocysts, through a pathway involving the IGF-1 receptor.[3][4] Inhibition of GLUT8 can, therefore, impact downstream metabolic processes.

Studies have shown that genetic or pharmacological inhibition of GLUT8 can suppress the flux of carbohydrates through the tricarboxylic acid (TCA) cycle.[3] Interestingly, this reduction in TCA cycle activity does not appear to trigger a compensatory increase in glutamine anaplerosis, a mechanism often observed when glucose metabolism is impaired.[3] This suggests that GLUT8 inhibition may have a distinct metabolic impact compared to the inhibition of other glucose transporters.



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GLUT8 signaling pathway and the metabolic impact of its inhibition.

Conclusion

Both **SW157765** and P20 are valuable tools for studying the function of GLUT8. **SW157765** offers the advantage of being commercially available, making it readily accessible for a wide range of research applications. P20, on the other hand, appears to offer superior selectivity for GLUT8 over other key glucose transporters, which could be critical for studies requiring highly specific inhibition of GLUT8 to avoid off-target effects. The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, balancing the need for accessibility with the demand for high selectivity. Researchers should carefully consider the data presented here to select the most appropriate compound for their investigations into the role of GLUT8 in health and disease.

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- To cite this document: BenchChem. [A Comparative Analysis of GLUT8 Inhibitors: SW157765 vs. P20]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831315#sw157765-compared-to-other-glut8-inhibitors-like-p20]

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